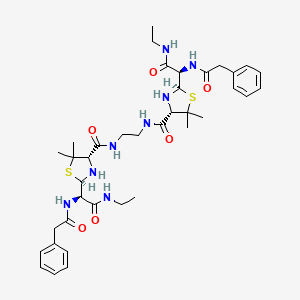
Penicillin Et(NH)2 dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penicillin Et(NH)2 dimer is a derivative of the well-known antibiotic penicillin. This compound is characterized by the presence of two penicillin molecules linked through an ethylamine group. The dimerization of penicillin enhances its stability and modifies its biological activity, making it a subject of interest in pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Penicillin Et(NH)2 dimer typically involves the reaction of penicillin with ethylamine under controlled conditions. The process begins with the activation of the carboxyl group of penicillin, followed by the nucleophilic attack of ethylamine, leading to the formation of the dimer. The reaction is usually carried out in an aqueous medium at a pH of around 7-8 to ensure optimal conditions for the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using bioreactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored and controlled. The final product is purified using techniques such as crystallization and chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Penicillin Et(NH)2 dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide groups back to sulfides.
Substitution: The dimer can undergo nucleophilic substitution reactions, particularly at the β-lactam ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted penicillin derivatives.
Applications De Recherche Scientifique
Penicillin Et(NH)2 dimer has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of β-lactam antibiotics.
Biology: Investigated for its potential to inhibit bacterial cell wall synthesis.
Medicine: Explored as a potential antibiotic with enhanced stability and activity.
Industry: Used in the development of new antibiotics and as a reference standard in quality control
Mécanisme D'action
The mechanism of action of Penicillin Et(NH)2 dimer involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the transpeptidation reaction necessary for cross-linking peptidoglycan chains. This leads to the weakening of the cell wall and eventual lysis of the bacterial cell .
Comparaison Avec Des Composés Similaires
Penicillin G: A widely used antibiotic with a similar β-lactam structure.
Ampicillin: A penicillin derivative with an amino group in the side chain.
Amoxicillin: Similar to ampicillin but with a hydroxyl group in the side chain.
Uniqueness: Penicillin Et(NH)2 dimer is unique due to its dimeric structure, which enhances its stability and modifies its biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
142762-73-0 |
|---|---|
Formule moléculaire |
C38H54N8O6S2 |
Poids moléculaire |
783.0 g/mol |
Nom IUPAC |
(2R,4S)-2-[(1R)-2-(ethylamino)-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-N-[2-[[(2R,4S)-2-[(1R)-2-(ethylamino)-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C38H54N8O6S2/c1-7-39-31(49)27(43-25(47)21-23-15-11-9-12-16-23)35-45-29(37(3,4)53-35)33(51)41-19-20-42-34(52)30-38(5,6)54-36(46-30)28(32(50)40-8-2)44-26(48)22-24-17-13-10-14-18-24/h9-18,27-30,35-36,45-46H,7-8,19-22H2,1-6H3,(H,39,49)(H,40,50)(H,41,51)(H,42,52)(H,43,47)(H,44,48)/t27-,28-,29+,30+,35-,36-/m1/s1 |
Clé InChI |
YPQFZEWXZJFGOG-HTCODBRUSA-N |
SMILES isomérique |
CCNC(=O)[C@H]([C@@H]1N[C@H](C(S1)(C)C)C(=O)NCCNC(=O)[C@H]2C(S[C@@H](N2)[C@@H](C(=O)NCC)NC(=O)CC3=CC=CC=C3)(C)C)NC(=O)CC4=CC=CC=C4 |
SMILES canonique |
CCNC(=O)C(C1NC(C(S1)(C)C)C(=O)NCCNC(=O)C2C(SC(N2)C(C(=O)NCC)NC(=O)CC3=CC=CC=C3)(C)C)NC(=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



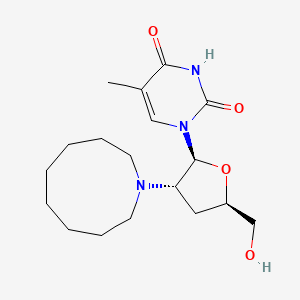
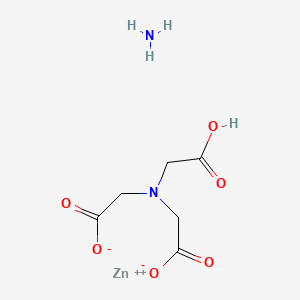

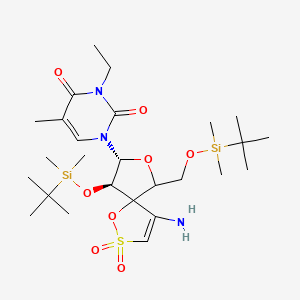
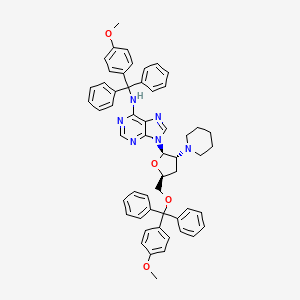


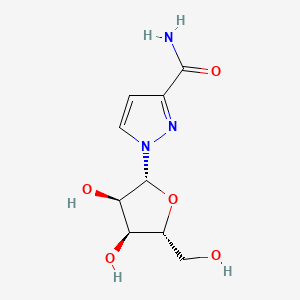
![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)

![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)

![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
